

3-Chloro-1H-pyrazolo[3,4-b]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B020523

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyridine

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and available experimental data for **3-Chloro-1H-pyrazolo[3,4-b]pyridine**. This compound is a member of the pyrazolopyridine class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Properties

3-Chloro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom substituted at the 3-position of the pyrazolo[3,4-b]pyridine core.

Structure Identifiers:

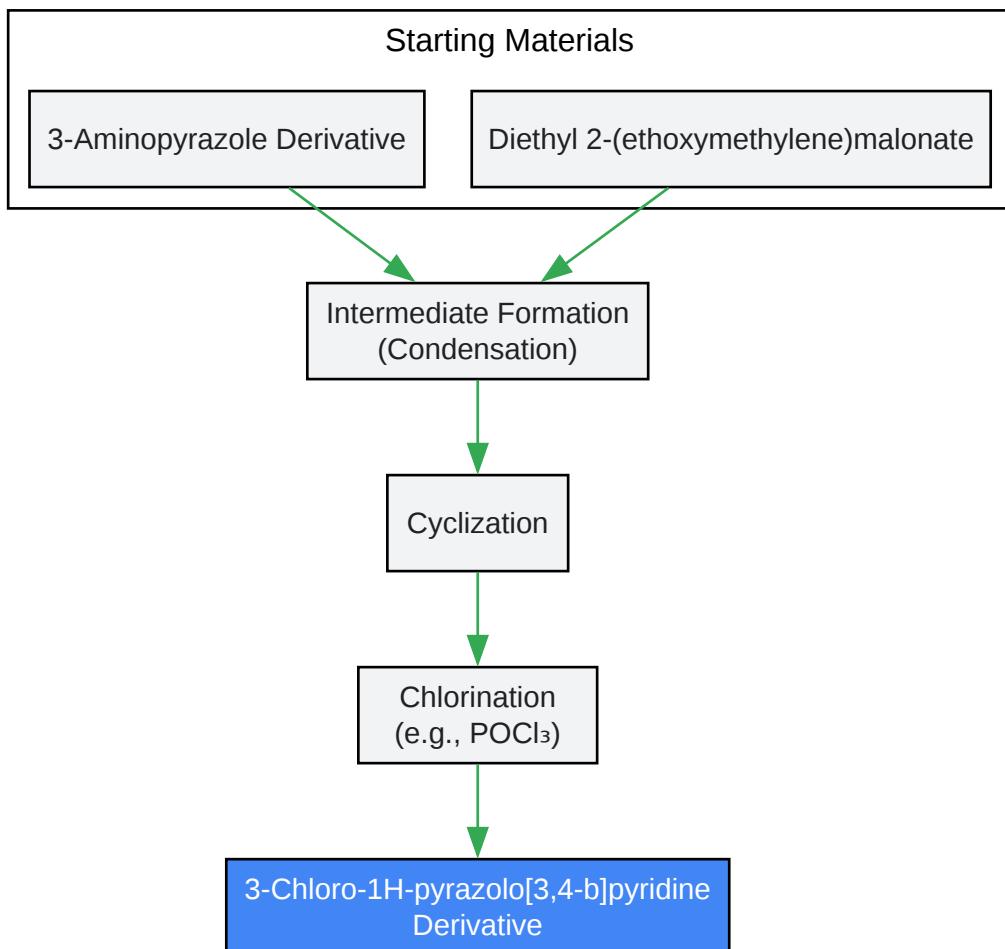
Identifier	Value
IUPAC Name	3-chloro-1H-pyrazolo[3,4-b]pyridine
CAS Number	117007-51-9 [1]
SMILES String	Clc1n[nH]c2ncccc12 [1]
InChI Key	BGPRRDIAIUYNVDJ-UHFFFAOYSA-N [1]

Physicochemical Properties:

A summary of the key physicochemical properties of **3-Chloro-1H-pyrazolo[3,4-b]pyridine** is presented below. It is important to note that while some properties are readily available from commercial suppliers, others like melting and boiling points require further experimental determination for definitive values.

Property	Value	Source
Molecular Formula	C ₆ H ₄ CIN ₃	[1]
Molecular Weight	153.57 g/mol	[1]
Appearance	Solid	[1]
Purity	98%	[2]

Experimental Data


Synthesis Protocols

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic strategies. One common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[\[3\]](#) For the synthesis of chloro-substituted derivatives, the Gould-Jacobs reaction is a notable method. This reaction utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom.[\[3\]](#)

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-1H-pyrazolo[3,4-b]pyridine** is not extensively documented in publicly available literature, a general synthetic workflow can be inferred from related syntheses.

General Synthetic Workflow for Chloro-Substituted Pyrazolo[3,4-b]pyridines:

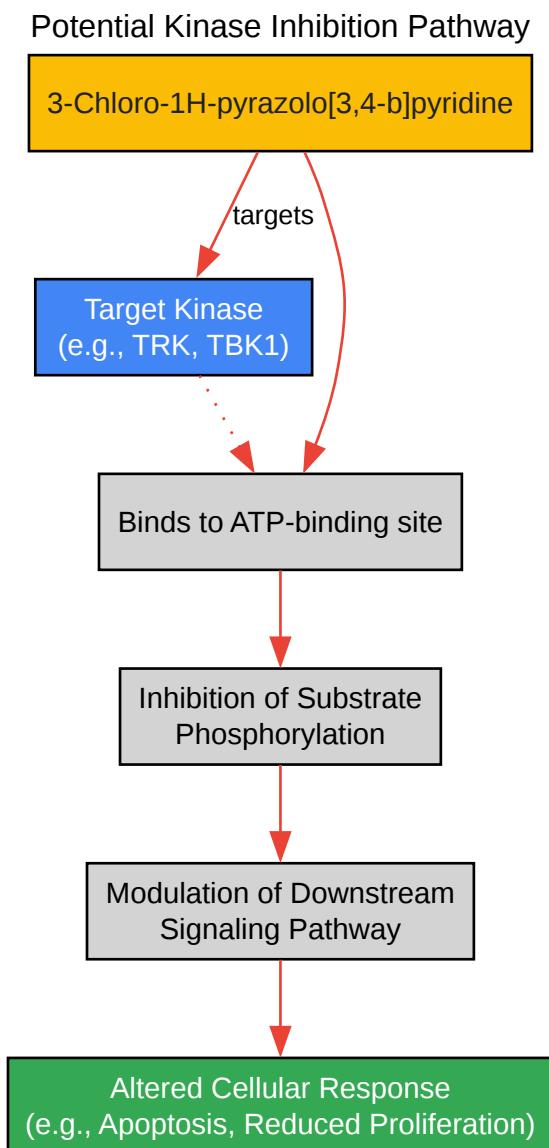
General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of chloro-substituted pyrazolo[3,4-b]pyridines.

Spectroscopic Data

Detailed ^1H and ^{13}C NMR spectroscopic data for **3-Chloro-1H-pyrazolo[3,4-b]pyridine** are not readily available in the surveyed literature. For definitive structural elucidation and purity assessment, acquisition of these spectra is essential. Commercial suppliers may provide this information upon request.^[4]


Biological Activity and Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.^[5] Derivatives of this core structure have

been investigated for their potential to inhibit a variety of kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While specific signaling pathways directly modulated by **3-Chloro-1H-pyrazolo[3,4-b]pyridine** have not been explicitly detailed, its structural similarity to known kinase inhibitors suggests it may target ATP-binding sites of various kinases. For instance, related pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).^{[6][7]}

Potential Kinase Inhibition Logical Pathway:

[Click to download full resolution via product page](#)

Caption: Logical pathway of kinase inhibition by a small molecule inhibitor.

Safety and Handling

Based on available safety data, **3-Chloro-1H-pyrazolo[3,4-b]pyridine** is classified as a substance with acute oral toxicity and is capable of causing serious eye damage.[\[1\]](#)

Hazard Statements:

- H301: Toxic if swallowed.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[\[1\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Chloro-1H-pyrazolo[3,4-b]pyridine is a chemical entity with significant potential for further investigation in the field of drug discovery, given the established biological activity of the pyrazolopyridine scaffold. This guide provides a summary of its known chemical properties and structure. However, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic data, and specific biological pathway elucidation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 117007-51-9 [sigmaaldrich.com]
- 2. 3-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE | CymitQuimica [cymitquimica.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 117007-51-9|3-Chloro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-1H-pyrazolo[3,4-b]pyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020523#3-chloro-1h-pyrazolo-3-4-b-pyridine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com